2'-O-[(2-Nitrophenyl)methyl]adenosine
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Overview
Description
The compound (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule with significant relevance in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a nitrobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Purine Base: The purine base is introduced via a nucleophilic substitution reaction, where the amino group of the purine attacks an electrophilic carbon on the tetrahydrofuran ring.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached through an etherification reaction, where the hydroxyl group on the tetrahydrofuran ring reacts with a nitrobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The purine base can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted purine derivatives.
Properties
CAS No. |
61517-73-5 |
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Molecular Formula |
C17H18N6O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-[(2-nitrophenyl)methoxy]oxolan-3-ol |
InChI |
InChI=1S/C17H18N6O6/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(13(25)11(5-24)29-17)28-6-9-3-1-2-4-10(9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
USOXUDOPCMDEJH-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
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